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molecular formula C7H6ClF2NO2 B8288361 (5-Chloro-6-(difluoromethoxy)pyridin-3-yl)methanol

(5-Chloro-6-(difluoromethoxy)pyridin-3-yl)methanol

Cat. No. B8288361
M. Wt: 209.58 g/mol
InChI Key: VZBZNHKSOYUKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242970B2

Procedure details

A cooled (−78° C.) solution of methyl 5-chloro-6-(difluoromethoxy)nicotinate (4.080 g; 17.17 mmol) in anh. toluene (110 ml) was treated dropwise with a solution of 1 M DIBAH in toluene (60.30 ml; 60.30 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min., and then at 0° C. for 3 h. The obtained mixture was treated successively with water (55 ml), 1 M aq. NaOH (11 ml), and aq. sat. NaHCO3 (100 ml). The separated aq. layer was further extracted with Et2O (2×100 ml). The mixed organic layers were then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording (5-chloro-6-(difluoromethoxy)pyridin-3-yl)methanol as an orange oil. LC-MS (conditions A): tR=0.62 min.; [M+H]+: 210.25 g/mol.
Name
methyl 5-chloro-6-(difluoromethoxy)nicotinate
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12][CH:13]([F:15])[F:14])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7](OC)=[O:8].CC(C[AlH]CC(C)C)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[CH:11]=[C:6]([CH2:7][OH:8])[CH:5]=[N:4][C:3]=1[O:12][CH:13]([F:14])[F:15] |f:2.3,4.5|

Inputs

Step One
Name
methyl 5-chloro-6-(difluoromethoxy)nicotinate
Quantity
4.08 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)OC)C1)OC(F)F
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
60.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The separated aq. layer was further extracted with Et2O (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixed organic layers were then dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C(C=NC1OC(F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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